3-(3-Chloropropyl)-1-methylimidazolidine-2,4-dione
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Overview
Description
3-(3-Chloropropyl)-1-methylimidazolidine-2,4-dione is an organic compound that belongs to the class of imidazolidine derivatives. This compound is characterized by the presence of a chloropropyl group attached to the imidazolidine ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropropyl)-1-methylimidazolidine-2,4-dione typically involves the reaction of 1-methylimidazolidine-2,4-dione with 3-chloropropyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloropropyl)-1-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazolidine ring to more saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted imidazolidine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of more saturated imidazolidine derivatives.
Scientific Research Applications
3-(3-Chloropropyl)-1-methylimidazolidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chloropropyl)-1-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: Another chloropropyl derivative with different structural features and applications.
3-(3-Chloropropyl)trimethoxysilane: A silane derivative used in surface modification and material science.
Uniqueness
3-(3-Chloropropyl)-1-methylimidazolidine-2,4-dione is unique due to its imidazolidine core, which imparts specific reactivity and biological properties. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C7H11ClN2O2 |
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Molecular Weight |
190.63 g/mol |
IUPAC Name |
3-(3-chloropropyl)-1-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C7H11ClN2O2/c1-9-5-6(11)10(7(9)12)4-2-3-8/h2-5H2,1H3 |
InChI Key |
HKRVFBSYKFASSE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)N(C1=O)CCCCl |
Origin of Product |
United States |
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